molecular formula C11H13ClO B14000774 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one CAS No. 22422-22-6

3-Chloro-1-(2,4-dimethylphenyl)propan-1-one

Cat. No.: B14000774
CAS No.: 22422-22-6
M. Wt: 196.67 g/mol
InChI Key: GWEFPGZVZZGERU-UHFFFAOYSA-N
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Description

3-Chloro-1-(2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO. It is a chlorinated derivative of propiophenone, characterized by the presence of a chlorine atom at the third position and two methyl groups at the 2 and 4 positions of the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one typically involves the chlorination of 1-(2,4-dimethylphenyl)propan-1-one. One common method is the reaction of 1-(2,4-dimethylphenyl)propan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:

C9H10O+SOCl2C9H9ClO+SO2+HCl\text{C}_9\text{H}_{10}\text{O} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{ClO} + \text{SO}_2 + \text{HCl} C9​H10​O+SOCl2​→C9​H9​ClO+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) under basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Scientific Research Applications

3-Chloro-1-(2,4-dimethylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, the compound is transformed into a carboxylic acid or other oxidized derivatives. The molecular targets and pathways involved vary based on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)propan-1-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    3-Chloro-1-(3,4-dimethylphenyl)propan-1-one: Similar structure but with methyl groups at different positions, affecting its reactivity and properties.

    1-(3,4-Dimethylphenyl)propan-1-one: Another isomer with different substitution patterns on the phenyl ring.

Uniqueness

3-Chloro-1-(2,4-dimethylphenyl)propan-1-one is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions and the formation of diverse products .

Properties

IUPAC Name

3-chloro-1-(2,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFPGZVZZGERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286562
Record name 3-chloro-1-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22422-22-6
Record name NSC46502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-1-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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